N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine
Description
N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine (hereafter referred to as "the target compound") is a synthetic amino acid derivative characterized by:
- N-Benzyloxycarbonyl (Cbz) group: A common amine-protecting group in peptide synthesis, removable via hydrogenolysis.
- 3,4-Methylenedioxyphenyl substituent: A bicyclic aromatic moiety formed by two adjacent hydroxyl groups bridged by a methylene group, conferring unique electronic and steric properties.
- DL-threo configuration: A racemic mixture with specific stereochemistry at the β-carbon of the serine backbone.
This compound is likely utilized as a building block in peptide synthesis or as a precursor for pharmaceuticals targeting enzymes or receptors influenced by aromatic substituents.
Properties
IUPAC Name |
(2S,3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXRWNRHDASFI-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epimerization During N-Protection
The basic conditions of the Schotten-Baumann reaction risk epimerization at the β-hydroxy center. Patent US9920342B2 addresses this by maintaining temperatures below 5°C and using rapid mixing to minimize base exposure. Post-reaction acidification to pH 2.0–3.0 further stabilizes the stereochemistry.
Solvent Selection in Diastereomeric Resolution
Methanol-isopropyl alcohol (IPA) mixtures optimize salt solubility and crystallization kinetics. Increasing IPA content reduces solubility, enhancing yield but risking co-precipitation of impurities. Industrial processes employ gradient solvent addition to balance these factors.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
Biological Activities
N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine has been studied for its potential pharmacological effects:
- Prodrug for Norepinephrine : It serves as a precursor to Droxidopa (L-threo-3-(3,4-methylenedioxyphenyl)serine), which is used in treating orthostatic hypotension and symptoms associated with Parkinson's disease. Droxidopa is converted to norepinephrine in the body by dopa decarboxylase .
Therapeutic Applications
The therapeutic implications of N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine include:
- Neurological Disorders : Due to its role in norepinephrine synthesis, it may have applications in managing conditions like Parkinson's disease and other neurodegenerative disorders.
- Orthostatic Hypotension Treatment : As a prodrug for norepinephrine, it helps manage blood pressure in patients suffering from orthostatic hypotension .
Case Studies
- Droxidopa Efficacy : In clinical trials, Droxidopa has shown significant efficacy in improving blood pressure and reducing symptoms of dizziness and lightheadedness in patients with neurogenic orthostatic hypotension. The conversion from N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine to Droxidopa is crucial for these therapeutic effects .
- Synthesis Optimization : Research has focused on optimizing the synthesis of N-Benzyloxycarbonyl derivatives to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve efficiency .
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
N-Protected Amino Acid Derivatives
The target compound shares functional similarities with other N-protected amino acids, such as BOC-D-3-Benzothienylalanine () . Key differences include:
| Parameter | Target Compound | BOC-D-3-Benzothienylalanine |
|---|---|---|
| Protecting Group | Benzyloxycarbonyl (Cbz) | tert-butoxycarbonyl (BOC) |
| Aromatic Substituent | 3,4-Methylenedioxyphenyl | 3-Benzothiophene |
| Deprotection Method | Hydrogenolysis (e.g., Pd/C, H₂) | Acidolysis (e.g., trifluoroacetic acid) |
| Applications | Potential peptide synthesis; enzyme inhibition | R&D use (specifics undisclosed) |
The Cbz group offers stability under basic conditions but requires catalytic hydrogenation for removal, whereas BOC is acid-labile, enabling orthogonal protection strategies in multi-step syntheses .
3,4-Methylenedioxyphenyl-Containing Compounds
The 3,4-methylenedioxyphenyl group is prevalent in psychoactive amphetamines like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) () . However, the target compound’s serine backbone distinguishes its pharmacological profile:
| Parameter | Target Compound | MDMA/MDA |
|---|---|---|
| Core Structure | Serine derivative | Amphetamine derivative |
| Functional Groups | Carboxylic acid, Cbz-protected amine | Primary amine, methoxy/methyl substituents |
| Pharmacology | Hypothesized enzyme/protein interaction | Serotonin/dopamine receptor agonism |
| Synthetic Use | Peptide backbone modification | Psychoactive drug synthesis |
While MDMA/MDA target neurotransmitter receptors, the methylenedioxyphenyl group in the target compound may influence binding to enzymes (e.g., hydroxylases or oxidases) due to its electron-rich aromatic system .
Caffeic Acid Derivatives
Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) shares a dihydroxyphenyl motif but lacks the methylenedioxy bridge and amino acid backbone :
| Parameter | Target Compound | Caffeic Acid |
|---|---|---|
| Aromatic Structure | 3,4-Methylenedioxyphenyl | 3,4-Dihydroxyphenyl |
| Backbone | Serine with Cbz protection | Propenoic acid |
| Applications | Synthetic chemistry; drug development | Antioxidant; food/cosmetic additive |
The methylenedioxy group in the target compound enhances metabolic stability compared to caffeic acid’s free hydroxyl groups, which are prone to oxidation .
Research Findings and Functional Implications
- Spectroscopic Properties : The 3,4-methylenedioxyphenyl group may generate distinct IR and NMR signatures, as seen in amphetamines with similar substituents () .
- Synthetic Utility : The Cbz group’s compatibility with solid-phase peptide synthesis contrasts with BOC’s acid sensitivity, enabling diversified protection strategies .
- Pharmacological Potential: Unlike MDMA’s receptor activity, the target compound’s serine backbone suggests utility in protease inhibition or prodrug delivery systems.
Biological Activity
N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine, a derivative of threo-3-(3,4-methylenedioxyphenyl)serine, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine has the molecular formula C18H17NO7 and a molecular weight of 345.34 g/mol. It is characterized by the presence of a benzyloxycarbonyl group and a methylenedioxyphenyl moiety, which contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO7 |
| Molecular Weight | 345.34 g/mol |
| Density | 1.441 g/cm³ (predicted) |
| Boiling Point | 614.4 °C (predicted) |
| Solubility | Chloroform |
Synthesis
The synthesis of N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine involves several steps starting from threo-3-(3,4-methylenedioxyphenyl)serine. The process typically includes the protection of the amino group using benzyloxycarbonyl chloride followed by purification to achieve the desired optical isomer .
Research indicates that N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine exhibits several biological activities:
- Cytotoxicity : Studies have shown that this compound can influence cytotoxic effector cells, potentially enhancing their activity against tumor cells .
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes related to melanogenesis, making it a candidate for skin-related applications .
Case Studies
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine enhances the activity of cytotoxic T cells against cancer cell lines. The presence of this compound was associated with increased cytolytic activity in T killer cells .
- Melanogenesis Inhibition : A study focused on its effects on B16F10 melanoma cells showed that this compound significantly reduced melanin production while exhibiting low cytotoxicity. This suggests its potential as an anti-melanogenic agent .
Comparative Analysis with Other Compounds
The biological activity of N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine can be compared with other related compounds in terms of their efficacy in inhibiting tyrosinase and melanin production.
| Compound | Tyrosinase Inhibition | Melanin Production Reduction | Cytotoxicity Level |
|---|---|---|---|
| N-Benzyloxycarbonyl DL-threo-β-(3,4-MDP) | Moderate | Significant | Low |
| Kojic Acid | High | Moderate | Moderate |
| Other Tyrosinase Inhibitors | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine, and how can yield and purity be improved?
- Methodological Answer : The synthesis of 3,4-methylenedioxyphenyl derivatives often involves coupling reactions (e.g., using sesamol and ethylene carbonate as precursors) followed by benzyloxycarbonyl (Cbz) protection. Evidence from analogous syntheses suggests optimizing reaction conditions (e.g., temperature, catalysts like palladium for Cbz protection) and purification via recrystallization or column chromatography. Purity can be prioritized over yield by using high-grade solvents and rigorous removal of byproducts .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is suitable for monitoring reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, particularly for intermediates like 3,4-methylenedioxyphenyl ethanol derivatives. For purity assessment, differential scanning calorimetry (DSC) can identify polymorphic forms .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) can identify degradation products. Use sealed amber vials to minimize light and moisture exposure, as methylenedioxy groups are sensitive to oxidation .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Conduct hazard assessments for intermediates (e.g., potential carcinogenicity of nitrobenzene derivatives). Dispose of waste via licensed facilities compliant with EPA guidelines, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can enantiomeric resolution of the DL-threo diastereomer be achieved, and what are the implications for pharmacological studies?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns with cellulose-based stationary phases) or enzymatic resolution using lipases can separate enantiomers. Enantiopure forms should be tested in receptor-binding assays (e.g., serotonin/dopamine transporters) due to stereospecific bioactivity observed in related methylenedioxyphenyl compounds .
Q. What strategies resolve contradictions in reported bioactivity data for similar methylenedioxyphenyl derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Meta-analyses should standardize protocols and validate purity via HPLC (>98%). Cross-reference data with structural analogs (e.g., β-keto MDMA derivatives) to identify structure-activity relationships .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools like SwissADME or molecular docking simulations to predict cytochrome P450-mediated metabolism. Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes) and LC-MS/MS metabolite profiling. Focus on demethylenation and glucuronidation pathways common to methylenedioxy compounds .
Q. What are the best practices for designing in vivo studies to assess neuropharmacological effects?
- Methodological Answer : Use rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg). Include controls for hyperlocomotion (open-field test) and neurotoxicity (histopathology). Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
